3,4,5-triethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide
Description
3,4,5-triethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide is a complex organic compound characterized by its multiple functional groups, including ether, nitro, and amide groups
Properties
IUPAC Name |
3,4,5-triethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O7/c1-5-27-15-9-10-16(17(13-15)23(25)26)22-21(24)14-11-18(28-6-2)20(30-8-4)19(12-14)29-7-3/h9-13H,5-8H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJAITSYEQQGPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386424 | |
| Record name | 3,4,5-triethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5700-61-8 | |
| Record name | 3,4,5-triethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common synthetic route includes the following steps:
Esterification: : Reacting 3,4,5-trihydroxybenzoic acid with ethanol in the presence of an acid catalyst to form 3,4,5-triethoxybenzoic acid.
Nitration: : Introducing a nitro group to the benzene ring of 4-ethoxyaniline to form 4-ethoxy-2-nitroaniline.
Amide Formation: : Coupling the 3,4,5-triethoxybenzoic acid with 4-ethoxy-2-nitroaniline using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: : The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group.
Substitution: : The ethoxy groups on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or tin chloride (SnCl2).
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : 4-ethoxy-2-aminophenyl derivatives.
Substitution: : Derivatives with different substituents on the benzene ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, 3,4,5-triethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide can be used as a probe to study enzyme activities or as a precursor for bioactive molecules.
Medicine
In the medical field, derivatives of this compound may be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products that require specific functional groups for their synthesis.
Mechanism of Action
The mechanism by which 3,4,5-triethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide exerts its effects depends on its molecular targets and pathways. For example, if used as an anti-inflammatory agent, it might inhibit specific enzymes involved in the inflammatory response, such as cyclooxygenase (COX) or lipoxygenase (LOX).
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide
3,4,5-triethoxy-N-(2-nitrophenyl)benzamide
3,4,5-trihydroxy-N-(4-ethoxy-2-nitrophenyl)benzamide
Uniqueness
3,4,5-triethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide is unique due to its combination of three ethoxy groups and one nitro group on the benzene ring, which provides distinct chemical properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
